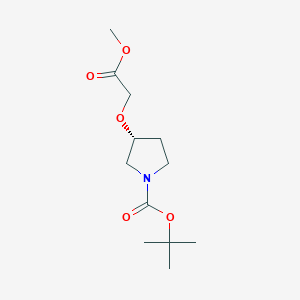

(R)-3-Methoxycarbonylmethoxy-pyrrolidine-1-carboxylic acid tert-butyl ester

Beschreibung

Systematic IUPAC Nomenclature and Stereochemical Designation

The systematic IUPAC name for this compound is tert-butyl (3R)-3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate . This name reflects its core structural features:

- A pyrrolidine ring (a five-membered saturated heterocycle containing four carbon atoms and one nitrogen atom).

- A tert-butoxycarbonyl (Boc) group at the 1-position of the pyrrolidine ring.

- A methoxycarbonylmethoxy substituent at the 3-position of the pyrrolidine ring.

The stereochemical designation (3R) indicates the absolute configuration of the chiral center at the 3-position of the pyrrolidine ring. This configuration is critical for the compound’s reactivity and biological activity.

The SMILES notation further clarifies the stereochemistry and connectivity:

COC(=O)CO[C@@H]1CCN(C(=O)OC(C)(C)C)C1

Here, the @@H symbol denotes the R-configuration at the 3-position.

Alternative Synonyms and Registry Numbers

This compound is recognized by multiple synonyms and identifiers across scientific databases:

Registry Numbers :

- CAS Number : 1427203-52-8

- MDL Number : MFCD24368660

- PubChem CID : Not explicitly listed in sources, but searchable via CAS number.

- ChEMBL ID : CHEMBL469638 (related to lycoramine derivatives, but not direct).

Molecular Formula (C₁₂H₂₁NO₅) and Weight (259.30 g/mol) Analysis

The molecular formula C₁₂H₂₁NO₅ corresponds to the following elemental composition:

| Element | Count | Contribution to Molecular Weight |

|---|---|---|

| Carbon (C) | 12 | 144.12 g/mol (12 × 12.01) |

| Hydrogen (H) | 21 | 21.21 g/mol (21 × 1.01) |

| Nitrogen (N) | 1 | 14.01 g/mol |

| Oxygen (O) | 5 | 80.00 g/mol (5 × 16.00) |

| Total | 259.30 g/mol |

Structural Breakdown :

- Pyrrolidine Core : Contributes 5 carbons, 1 nitrogen, and 9 hydrogens.

- tert-Butoxycarbonyl (Boc) Group : Adds 5 carbons, 2 oxygens, and 9 hydrogens.

- Methoxycarbonylmethoxy Side Chain : Introduces 2 carbons, 3 oxygens, and 3 hydrogens.

The molecular weight of 259.30 g/mol aligns with high-resolution mass spectrometry data from vendor specifications.

Eigenschaften

IUPAC Name |

tert-butyl (3R)-3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-6-5-9(7-13)17-8-10(14)16-4/h9H,5-8H2,1-4H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWLWZASHTYBCQ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)OCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Drug Development

(R)-3-Methoxycarbonylmethoxy-pyrrolidine-1-carboxylic acid tert-butyl ester has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets. For instance, derivatives of this compound have shown promise in the development of novel analgesics and anti-inflammatory agents.

Case Study: Analgesic Activity

A study demonstrated that derivatives of pyrrolidine carboxylic acids exhibit significant analgesic properties. The introduction of methoxycarbonyl groups enhances the interaction with pain receptors, potentially leading to more effective pain management solutions .

Synthesis of Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions, such as esterification and amination, makes it valuable for constructing complex organic molecules.

Data Table: Synthetic Pathways Involving this compound

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Esterification | Reflux with acid catalyst | Esters with varied alcohols | |

| Amidation | Room temperature with amines | Amides | |

| Reduction | LiAlH4 in dry ether | Alcohol derivatives |

Pesticide Development

Research has indicated that pyrrolidine derivatives can be modified to create effective agrochemicals. The stability and reactivity of this compound make it suitable for developing new pesticides that target specific pests while minimizing environmental impact.

Case Study: Insecticidal Activity

In a recent study, modified versions of this compound were tested against common agricultural pests. Results showed a significant reduction in pest populations, suggesting its potential as a new class of insecticides .

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Such inhibition can provide insights into disease mechanisms and lead to the development of therapeutic agents.

Data Table: Enzyme Targets and Inhibition Potency

Wirkmechanismus

The compound exerts its effects through its interaction with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the context in which it is used, but it generally involves binding to the active site of the target molecule, thereby modulating its activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Key structural analogs include:

*Calculated based on structural similarity to .

Key Observations:

- Polarity : The methoxycarbonylmethoxy group increases polarity compared to hydroxymethyl () or azido () substituents, enhancing solubility in polar solvents.

- Reactivity : The ester group in the target compound is prone to hydrolysis under acidic/basic conditions, unlike the stable tert-butyl ester at the 1-position. In contrast, the azido group () enables bioorthogonal reactions.

Thermal and Chemical Stability

highlights the thermal behavior of tert-butyl ester-protected polymers.

- Activation Energy for Decomposition :

- Implications : The methoxycarbonylmethoxy group in the target compound may stabilize the tert-butyl ester against thermal degradation compared to simpler esters (e.g., hydroxymethyl in ), as electron-withdrawing groups can slow ester cleavage.

Biologische Aktivität

(R)-3-Methoxycarbonylmethoxy-pyrrolidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1427203-52-8, is a pyrrolidine derivative with potential biological applications. This article reviews its biological activity, synthesizing data from diverse sources, including case studies and research findings.

- Molecular Formula : C12H21NO5

- Molecular Weight : 259.3 g/mol

- Boiling Point : Approximately 350.3 °C (predicted)

- Density : 1.13 g/cm³ (predicted)

- pKa : -2.93 (predicted) .

The compound's biological activity can be attributed to its structural features that allow it to interact with various biological targets, particularly in the context of enzyme inhibition. Notably, it has been studied for its inhibitory effects on neuraminidase, an enzyme critical for the replication of influenza viruses.

Neuraminidase Inhibition

Research indicates that derivatives of pyrrolidine, including this compound, exhibit inhibitory activity against neuraminidase from influenza virus strains A and B. The Ki values for these compounds suggest moderate potency, with some derivatives showing up to a 24-fold increase in efficacy compared to standard inhibitors .

Biological Activity Data

Study on Influenza Virus

A study focused on the synthesis and testing of various pyrrolidine derivatives revealed that this compound effectively inhibited influenza neuraminidase. The methodology involved high-performance liquid chromatography (HPLC) to quantify inhibition levels, confirming the compound's potential as an antiviral agent .

Cytotoxicity Assessment

In vitro assays using the MTT method assessed the cytotoxicity of the compound. Results indicated that while the compound effectively reduced viral replication, it maintained a favorable safety profile with minimal cytotoxic effects on host cells at therapeutic concentrations .

Vorbereitungsmethoden

Stereoselective Construction of the Pyrrolidine Ring

The synthesis of the pyrrolidine ring with (R)-stereochemistry typically employs asymmetric synthesis techniques, including chiral auxiliaries, chiral catalysts, or enantioselective resolution. Patent EP3015456A1 describes a method involving the asymmetric cyclization of precursor amino acids or their derivatives, often using chiral catalysts or auxiliaries to control stereochemistry.

- Starting Material: An amino acid derivative, such as a protected 4-aminobutanol or a related precursor.

- Cyclization: Intramolecular nucleophilic attack facilitated under mild conditions, often employing acid or base catalysis, to form the pyrrolidine ring.

- Chiral Induction: Use of chiral catalysts (e.g., chiral phosphines, BINOL derivatives) or chiral auxiliaries to favor the formation of the (R)-enantiomer.

Introduction of the Methoxycarbonylmethoxy Group at the 3-Position

The key functionalization at the 3-position involves installing a methoxycarbonylmethoxy group. This is typically achieved via:

- Nucleophilic substitution: Using methyl chloroformate or dimethyl carbonate derivatives to introduce the methoxycarbonyl group.

- Protection strategies: The amino group is protected with Boc groups to prevent undesired side reactions during esterification.

Esterification with tert-Butyl Group

The tert-butyl ester is introduced via reaction with tert-butyl chloroformate or tert-butyl alcohol derivatives in the presence of a base such as triethylamine or diisopropylethylamine, under mild conditions to prevent racemization.

- Dissolve the amino acid derivative in an inert solvent (e.g., dichloromethane).

- Add tert-butyl chloroformate or tert-butyl alcohol with a base.

- Stir at room temperature or under mild heating.

- Purify the product via chromatography.

Final Purification and Stereochemical Confirmation

The final compound is purified using column chromatography, and stereochemistry is confirmed via chiral HPLC or NMR spectroscopy, ensuring the (R)-configuration.

Representative Preparation Protocols

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Ring formation | Chiral auxiliary or catalyst + amino precursor | ~80-90% | Asymmetric cyclization under mild conditions |

| Methoxycarbonylmethoxy installation | Methyl chloroformate or dimethyl carbonate | Variable | Nucleophilic substitution at the 3-position |

| Protection of amino group | Boc anhydride or tert-butyl chloroformate | ~85% | Ensures stability during subsequent steps |

| Esterification with tert-butyl | tert-Butyl alcohol + base | ~80% | Mild conditions to prevent racemization |

Data Tables Summarizing Key Parameters

| Parameter | Description | Typical Value / Condition |

|---|---|---|

| Starting Material | Amino acid derivative | Commercially available or synthesized via asymmetric methods |

| Chiral Catalyst | For stereoselectivity | BINOL-based phosphoric acids, chiral amines |

| Reaction Temperature | During cyclization | 0°C to room temperature |

| Yield of Final Product | Overall | 70-90% depending on conditions |

| Purification Method | Chromatography | Silica gel, HPLC |

Research Findings and Optimization Strategies

Recent studies emphasize the importance of chiral catalysts in improving enantiomeric excess, with some reports achieving >99% enantiomeric purity. Optimization of reaction conditions, such as temperature, solvent choice, and reagent stoichiometry, significantly enhances yield and stereoselectivity.

Furthermore, employing mild reaction conditions minimizes racemization and side reactions, crucial for synthesizing compounds with high stereochemical purity.

Notes on Cost-Effectiveness and Operational Simplicity

The described methods utilize inexpensive raw materials like amino acids and common reagents such as tert-butyl chloroformate. The operation involves straightforward steps—cyclization, protection, and esterification—performed under mild conditions, making the process scalable and cost-effective for industrial applications.

Q & A

Basic: What are the common synthetic routes for preparing (R)-3-Methoxycarbonylmethoxy-pyrrolidine-1-carboxylic acid tert-butyl ester?

Methodological Answer:

The synthesis typically involves multi-step functionalization of a pyrrolidine scaffold. Key steps include:

- Nucleophilic Substitution : Introducing the methoxycarbonylmethoxy group via alkylation under basic conditions (e.g., NaH/THF at 0°C with alkyl bromides) .

- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect the pyrrolidine nitrogen. Acidic or enzymatic deprotection can later regenerate the free amine for downstream modifications .

- Stereochemical Control : Chiral resolution or asymmetric synthesis (e.g., using chiral auxiliaries or catalysts) ensures the (R)-configuration at the 3-position .

Basic: How is the stereochemical purity of this compound confirmed during synthesis?

Methodological Answer:

Stereochemical integrity is verified using:

- Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., Chiralpak® columns) .

- Optical Rotation : Comparison of experimental [α]D values with literature data for enantiomeric excess (ee) validation .

- NMR Spectroscopy : Analysis of diastereotopic protons or NOE effects to confirm spatial arrangement .

Basic: What analytical techniques are used to characterize this compound?

Methodological Answer:

Routine characterization includes:

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula via exact mass matching .

- FT-IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1730 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., tert-butyl singlet at δ ~1.4 ppm in ¹H NMR) .

Advanced: How can cross-coupling reactions be optimized for introducing aryl groups to the pyrrolidine ring?

Methodological Answer:

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is effective but requires:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl halide coupling partners .

- Base Optimization : Cs₂CO₃ in dioxane enhances reactivity for electron-deficient aryl groups .

- Protection Strategy : Ensure the tert-butyl ester is stable under reaction conditions (e.g., avoid strong bases) .

- Monitoring : Use TLC or LC-MS to track reaction progress and minimize side reactions like dehalogenation .

Advanced: What are the challenges in preserving the tert-butyl ester group during synthetic modifications?

Methodological Answer:

The tert-butyl ester is sensitive to:

- Acidic Conditions : Hydrolysis occurs under HCl or TFA, requiring neutral pH during reactions .

- Nucleophilic Attack : Use mild bases (e.g., NaHCO₃ instead of NaOH) to prevent ester cleavage .

- High Temperatures : Reactions >80°C risk thermal decomposition; optimize at 25–50°C .

- Alternative Protecting Groups : If ester stability is critical, consider benzyl or trityl esters as alternatives .

Advanced: How to analyze and resolve contradictions in reaction yields reported under different ester hydrolysis conditions?

Methodological Answer:

Contradictory yields (e.g., acidic vs. basic hydrolysis) can arise from:

- Substrate Sensitivity : Acidic conditions (HCl/THF) may degrade acid-labile groups, while basic conditions (NaOH) risk racemization .

- Byproduct Formation : Monitor via LC-MS to identify side products (e.g., diketopiperazines from intramolecular cyclization) .

- Reaction Kinetics : Use kinetic studies (e.g., variable temperature NMR) to determine optimal hydrolysis rates and minimize degradation .

- Case-Specific Optimization : Tailor conditions to the specific downstream application (e.g., use enzymatic hydrolysis for chiral purity) .

Advanced: How does the methoxycarbonylmethoxy group influence the compound’s reactivity in nucleophilic environments?

Methodological Answer:

The methoxycarbonylmethoxy group:

- Electron-Withdrawing Effect : Activates adjacent positions for nucleophilic attack (e.g., SN2 at the pyrrolidine 3-position) .

- Steric Hindrance : The bulky tert-butyl ester may reduce accessibility, requiring polar aprotic solvents (e.g., DMF) to enhance reagent diffusion .

- Hydrogen Bonding : The carbonyl oxygen can stabilize transition states in asymmetric catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.